Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate
Description
Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a trichloroethylcarbamothioyl moiety and a 2,2-dimethylpropanoyl (pivaloyl) amino group. Its thiourea bridge and trichloroethyl group distinguish it from other derivatives, likely influencing its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C16H20Cl3N3O3S |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H20Cl3N3O3S/c1-15(2,3)13(24)21-12(16(17,18)19)22-14(26)20-10-8-6-5-7-9(10)11(23)25-4/h5-8,12H,1-4H3,(H,21,24)(H2,20,22,26) |
InChI Key |
GILBFFGEKJRDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a carbothioylating agent to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological molecules .
Comparison with Similar Compounds
Sulfonylurea Derivatives ()
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester share a benzoate ester backbone but feature sulfonylurea bridges linked to triazine rings. These groups enhance hydrogen bonding with acetolactate synthase (ALS), a common herbicide target. In contrast, the target compound’s thiourea group may exhibit weaker hydrogen-bonding capacity but greater resistance to hydrolysis due to the absence of a sulfonyl group .
| Property | Target Compound | Triflusulfuron Methyl Ester | Metsulfuron Methyl Ester |
|---|---|---|---|
| Core Functional Group | Thiourea | Sulfonylurea | Sulfonylurea |
| Substituent | Trichloroethyl, Pivaloyl | Trifluoroethoxy, Triazine | Methoxy, Triazine |
| Likely LogP* | High (trichloroethyl) | Moderate (triazine polarity) | Moderate (triazine polarity) |
| Target Enzyme | Hypothetical hydrolase | Acetolactate synthase (ALS) | Acetolactate synthase (ALS) |
*LogP inferred from substituent hydrophobicity.
Triazole Derivatives ()
Etaconazole and propiconazole contain dichlorophenyl and triazole moieties, which confer antifungal activity by inhibiting cytochrome P450 enzymes. The target compound lacks a triazole ring but shares halogenated (trichloro) and branched alkyl (pivaloyl) groups, which may enhance membrane penetration and persistence in biological systems .
Functional Group Impact on Bioactivity
- Thiourea vs. Sulfonylurea : Thiourea’s reduced polarity may lower binding affinity for polar enzyme active sites (e.g., ALS) but improve stability in acidic environments .
- Pivaloyl Group: The bulky 2,2-dimethylpropanoyl moiety may sterically hinder metabolic degradation, extending half-life relative to simpler acyl groups .
Computational Analysis Insights
Tools like AutoDock Vina () enable comparative docking studies. For example, the target compound’s trichloroethyl group may occupy hydrophobic pockets in hypothetical enzyme targets, while the benzoate ester aligns with binding patterns observed in sulfonylurea-ALS interactions . UCSF Chimera () visualizations could further clarify spatial differences, such as the trichloroethyl group’s steric bulk versus the smaller dichlorophenyl groups in triazoles .
Research Findings and Hypotheses
- Metabolic Stability : The pivaloyl and trichloroethyl groups may reduce oxidative metabolism, as seen in structurally hindered agrochemicals .
- Selectivity: Unlike sulfonylureas, the thiourea group might target non-ALS enzymes, such as glutathione S-transferases, due to its electrophilic sulfur atom .
Biological Activity
Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The compound's systematic name indicates a structure that includes a benzoate moiety linked to a trichloroethyl group and a dimethylpropanoyl amino group. The molecular formula is , with a molecular weight of 427.78 g/mol . The presence of multiple chlorine atoms suggests potential interactions with biological systems, as halogenated compounds often exhibit unique reactivity.
Antimicrobial Activity
Research indicates that chlorinated compounds can exhibit significant antimicrobial properties. For instance, the trichloroethyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that similar compounds possess bactericidal effects against both Gram-positive and Gram-negative bacteria .
Insecticidal Properties
The compound's structural similarity to known insecticides suggests potential larvicidal activity. A related study on methyl benzoate demonstrated its effectiveness as an environmentally friendly larvicide against mosquito larvae, achieving 100% mortality at specific concentrations . This raises the possibility that this compound could exhibit similar properties.
The proposed mechanism of action for compounds with similar structures involves disruption of cellular processes in target organisms. The presence of the carbamothioyl group may interfere with enzymatic functions or cellular respiration in pests and pathogens, leading to their death.
Comparative Biological Activity
| Compound Name | Activity Type | LC50 (ppm) | Reference |
|---|---|---|---|
| Methyl Benzoate | Larvicidal | 61 (Ae. albopictus) | |
| This compound | Antimicrobial/Insecticidal | TBD | Current Study |
| Trichlorophenol | Antimicrobial | Varies |
Case Studies
- Insect Larvicidal Study : A study assessing the efficacy of methyl benzoate against mosquito larvae found significant mortality rates at varying concentrations. This suggests that structurally related compounds may also provide effective pest control solutions.
- Antimicrobial Efficacy : Research on chlorinated compounds has shown their ability to inhibit bacterial growth significantly. This provides a basis for further investigation into the antimicrobial properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
